

Application Note & Protocol: Solid-Phase Synthesis of [Met5]-Enkephalin Amide Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

Cat. No.: *B10775154*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: [Met5]-Enkephalin (Tyr-Gly-Gly-Phe-Met) is an endogenous opioid pentapeptide that plays a significant role in pain modulation and neurotransmission by acting as a ligand for opioid receptors.^[1] The synthesis of its amide analogs is of great interest in drug development, as C-terminal amidation can enhance metabolic stability and alter receptor binding affinity and selectivity. Solid-Phase Peptide Synthesis (SPPS), particularly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, provides an efficient and robust methodology for synthesizing these analogs.^[2] This document provides a detailed protocol for the manual solid-phase synthesis of [Met5]-Enkephalin amide and its analogs, from resin preparation to final peptide purification and characterization.

I. Experimental Overview & Workflow

The synthesis follows the Fmoc/tBu strategy on a Rink Amide resin, which yields a C-terminal amide upon cleavage. The workflow involves sequential steps of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

II. Materials and Reagents

Table 1: Reagents and Consumables

Item	Supplier/Grade	Notes
Rink Amide MBHA Resin	100-200 mesh, ~0.6 mmol/g	For C-terminal amide peptides. [3]
Fmoc-Tyr(tBu)-OH	Peptide Synthesis Grade	
Fmoc-Gly-OH	Peptide Synthesis Grade	
Fmoc-Phe-OH	Peptide Synthesis Grade	
Fmoc-Met-OH	Peptide Synthesis Grade	
N,N-Dimethylformamide (DMF)	Amine-free, Peptide Synthesis Grade	Crucial for preventing premature Fmoc deprotection. [3]
Dichloromethane (DCM)	ACS Grade	
Piperidine	Reagent Grade	For Fmoc deprotection.
HATU	Reagent Grade	Coupling activator.[4]
HOBt	Reagent Grade	Coupling additive.[5]
DIEA (or NMM)	Reagent Grade	Base for coupling reaction.
Trifluoroacetic Acid (TFA)	Reagent Grade	For cleavage from resin.[4]
Triisopropylsilane (TIS)	Reagent Grade	Scavenger for cleavage.
1,2-Ethanedithiol (EDT)	Reagent Grade	Scavenger for Met oxidation.
Diethyl Ether	Anhydrous, cold	For peptide precipitation.
Acetonitrile (ACN)	HPLC Grade	
Deionized Water	18 MΩ·cm	

III. Detailed Experimental Protocols

Protocol 1: Peptide Synthesis (0.1 mmol scale)

This protocol details the manual synthesis of the pentapeptide H-Tyr-Gly-Gly-Phe-Met-NH₂.

- Resin Preparation:
 - Place 167 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted peptide synthesis vessel.
 - Add 5 mL of DMF to swell the resin. Gently agitate for 30 minutes and then drain the DMF.
[3]
- First Amino Acid Coupling (Fmoc-Met-OH):
 - Activation: In a separate vial, dissolve Fmoc-Met-OH (3 eq, 0.3 mmol), HATU (3 eq, 0.3 mmol), and HOBr (3 eq, 0.3 mmol) in 2 mL of DMF. Add DIEA (6 eq, 0.6 mmol) and mix for 1-2 minutes.[4]
 - Coupling: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 2 hours.
 - Washing: Drain the vessel and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Fmoc-Deprotection:
 - Add 5 mL of 20% piperidine in DMF to the resin.
 - Agitate for 20 minutes. Drain the solution.[5]
 - Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
- Subsequent Amino Acid Couplings (Phe, Gly, Gly, Tyr):
 - Repeat steps 2 (using the next amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) and 3 for each subsequent amino acid.
 - A ninhydrin test can be performed after each coupling step to ensure completion (a negative test indicates a free secondary amine is absent).
- Final Deprotection and Washing:

- After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection (Step 3).
- Wash the peptide-resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection

- Prepare Cleavage Cocktail:
 - In a fume hood, prepare 5 mL of the cleavage cocktail: 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDT. The EDT is particularly important to prevent the oxidation of the Methionine side chain.
- Cleavage Reaction:
 - Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
 - Agitate gently at room temperature for 2-3 hours.
- Peptide Collection:
 - Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
 - Wash the resin with an additional 1-2 mL of fresh TFA to ensure complete recovery.

Protocol 3: Precipitation and Purification

- Precipitation:
 - Add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
 - Incubate at -20°C for 30 minutes to maximize precipitation.
 - Centrifuge the mixture (e.g., 3000 x g for 10 min), discard the supernatant, and wash the peptide pellet with cold ether two more times.

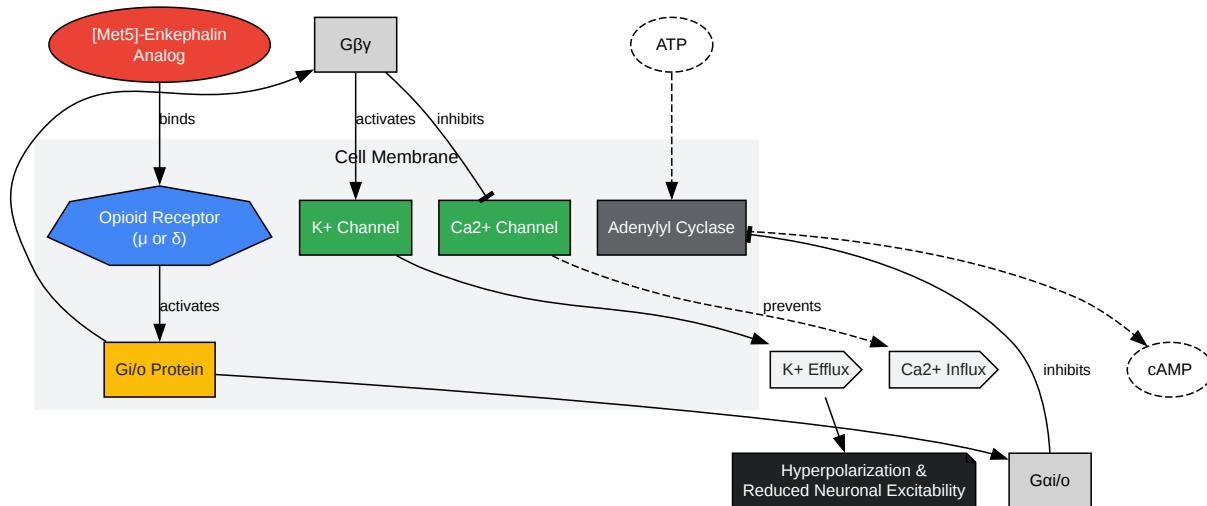
- Drying:
 - After the final wash, carefully decant the ether and dry the crude peptide pellet under vacuum.
- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
 - Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.[\[4\]](#)
 - Typical Gradient: A linear gradient of 0-60% B over 30 minutes (Solvent A: 0.1% TFA in Water; Solvent B: 0.1% TFA in Acetonitrile).[\[4\]](#)
 - Monitor the elution at 220 nm and 280 nm. Collect fractions corresponding to the major product peak.
- Lyophilization:
 - Combine the pure fractions, freeze the solution, and lyophilize to obtain the final peptide as a white, fluffy powder.

IV. Characterization and Data

The identity and purity of the synthesized [Met5]-Enkephalin amide should be confirmed by analytical RP-HPLC and mass spectrometry.

Table 2: Expected Synthesis and Characterization Data

Parameter	Expected Result	Method
Crude Purity	>70%	Analytical RP-HPLC
Final Purity	>95%	Analytical RP-HPLC
Overall Yield	15-40%	Gravimetric analysis
Molecular Weight	Expected $[M+H]^+$: 574.26	ESI-MS or MALDI-TOF
Amino Acid Analysis	Tyr:1, Gly:2, Phe:1, Met:1	AAA after acid hydrolysis


Table 3: Biological Activity of Selected Enkephalin Analogs

This table presents example data on how modifications can affect biological potency, as reported in the literature.

Analog	Modification	Relative Potency (Morphine=1)	Receptor Target
[Met5]-Enkephalinamide	C-terminal Amide	~1.0	μ/δ-Opioid
[D-Ala ² , Met ⁵]-Enkephalinamide	D-Ala at position 2	0.43	μ/δ-Opioid[2]
[D-Ser ² , D-Met ⁵]-Enkephalinamide	D-Ser at 2, D-Met at 5	Potent Analgesic	μ/δ-Opioid[2]
[D-Nva ² , D-Met ⁵]-Enkephalinamide	D-Nva at 2, D-Met at 5	82.82	μ/δ-Opioid[2]

V. Signaling Pathway

[Met5]-Enkephalin and its analogs primarily exert their effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of neuronal activity.

[Click to download full resolution via product page](#)

Caption: Opioid receptor signaling pathway activated by [Met5]-Enkephalin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Application Note & Protocol: Solid-Phase Synthesis of [Met5]-Enkephalin Amide Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10775154#solid-phase-synthesis-of-met5-enkephalin-amide-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com